Cas no 5557-87-9 (penta-3,4-dien-1-ol)

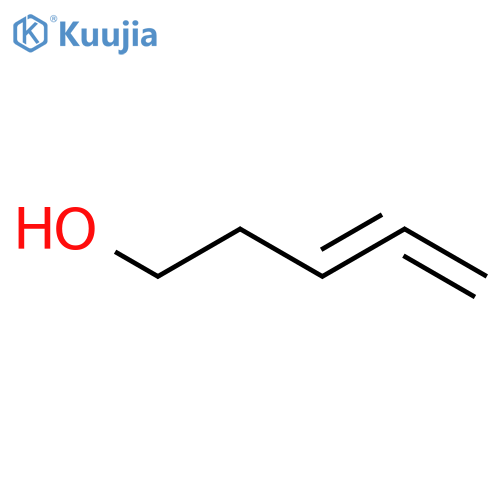

penta-3,4-dien-1-ol structure

商品名:penta-3,4-dien-1-ol

penta-3,4-dien-1-ol 化学的及び物理的性質

名前と識別子

-

- 3,4-Pentadien-1-ol

- 5-Hydroxy-1,2-pentadiene

- penta-3,4-dien-1-ol

- 1-hydroxypenta-3,4-diene

- 3,4-pentadiene-1-ol

- 5-hydroxypenta-1,2-diene

- penta-3,4-dienol

- DTXSID10453285

- 5557-87-9

- EN300-3425443

- CS-0246741

-

- MDL: MFCD09869675

- インチ: InChI=1S/C5H8O/c1-2-3-4-5-6/h3,6H,1,4-5H2

- InChIKey: WHQNQGMPXBYFSM-UHFFFAOYSA-N

- ほほえんだ: C(O)CC=C=C

計算された属性

- せいみつぶんしりょう: 84.05750

- どういたいしつりょう: 84.057514874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 60.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 0.894 g/mL at 25 °C

- フラッシュポイント: 華氏温度:118.4°f

摂氏度:48°c - 屈折率: n20/D 1.476

- PSA: 20.23000

- LogP: 0.70990

penta-3,4-dien-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 736872-500MG |

penta-3,4-dien-1-ol |

5557-87-9 | 500MG |

¥1200.72 | 2022-02-24 | ||

| Enamine | EN300-3425443-0.05g |

penta-3,4-dien-1-ol |

5557-87-9 | 95.0% | 0.05g |

$42.0 | 2025-03-18 | |

| Enamine | EN300-3425443-1.0g |

penta-3,4-dien-1-ol |

5557-87-9 | 95.0% | 1.0g |

$256.0 | 2025-03-18 | |

| Enamine | EN300-3425443-5.0g |

penta-3,4-dien-1-ol |

5557-87-9 | 95.0% | 5.0g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-3425443-0.25g |

penta-3,4-dien-1-ol |

5557-87-9 | 95.0% | 0.25g |

$92.0 | 2025-03-18 | |

| 1PlusChem | 1P00E1HN-2.5g |

5-Hydroxy-1,2-pentadiene |

5557-87-9 | 95% | 2.5g |

$684.00 | 2024-04-29 | |

| 1PlusChem | 1P00E1HN-250mg |

5-Hydroxy-1,2-pentadiene |

5557-87-9 | 95% | 250mg |

$171.00 | 2024-04-29 | |

| Enamine | EN300-3425443-10g |

penta-3,4-dien-1-ol |

5557-87-9 | 95% | 10g |

$1101.0 | 2023-09-03 | |

| Aaron | AR00E1PZ-5g |

5-Hydroxy-1,2-pentadiene |

5557-87-9 | 95% | 5g |

$1047.00 | 2025-02-17 | |

| Aaron | AR00E1PZ-2.5g |

5-Hydroxy-1,2-pentadiene |

5557-87-9 | 95% | 2.5g |

$717.00 | 2025-02-17 |

penta-3,4-dien-1-ol 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

5557-87-9 (penta-3,4-dien-1-ol) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬